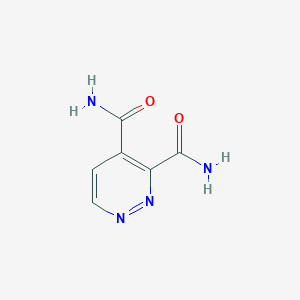

Pyridazine-3,4-dicarboxylic acid diamide

Description

Pyridazine-3,4-dicarboxylic acid diamide is a heterocyclic compound featuring a pyridazine core substituted with diamide groups at positions 3 and 2. Its synthesis typically involves coupling reactions of enaminones with aromatic diazonium salts, followed by cyclization or functionalization steps. For example, dimethyl 2-aryl-6-aroyl-2,3-dihydropyridazine-3,4-dicarboxylates (e.g., 7b-f, h-j) are synthesized via reactions with dimethyl acetylenedicarboxylate and triphenylphosphine . The compound’s structural confirmation has been achieved through X-ray crystallography, highlighting its planar pyridazine ring and amide substituents . Its applications span medicinal chemistry, materials science, and catalysis, owing to its ability to act as a ligand or building block for coordination polymers and bioactive molecules.

Properties

IUPAC Name |

pyridazine-3,4-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-5(11)3-1-2-9-10-4(3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNHVDZCCUMECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-3,4-dicarboxylic acid diamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the pyridazine ring . The reaction conditions often involve the use of catalysts such as copper(II) salts and solvents like acetonitrile or acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3,4-dicarboxylic acid diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridazinone derivatives.

Reduction: Reduction reactions can yield dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazines .

Scientific Research Applications

Pyridazine-3,4-dicarboxylic acid diamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of pyridazine-3,4-dicarboxylic acid diamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions often involve hydrogen bonding, π-π stacking, and other non-covalent interactions . The pathways affected by these interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Pyridine Dicarboxylic Acid Derivatives

Pyridazine-3,4-dicarboxylic acid diamide shares structural similarities with pyridine dicarboxylic acids (e.g., pyridine-2,4-dicarboxylic acid and pyridine-3,4-dicarboxylic acid), but differs in the substitution pattern and functional groups:

Key Findings :

- The pyridazine core enhances electron-deficient character compared to pyridine, influencing reactivity in cycloaddition and coordination reactions .

- Pyridine-3,4-dicarboxylic acid exhibits stronger inhibition of LigI (Ki = 75 μM) than its 2,4-isomer, attributed to spatial alignment with the enzyme’s active site .

- Pyridine-2,4-dicarboxylic acid (lutidinic acid) shows cytotoxicity and corrosion inhibition, whereas its 3,4-isomer (cinchomeronic acid) forms photoluminescent metal complexes .

Benzene Dicarboxylic Acid Derivatives

Benzene-1,4-dicarboxylic acid (BDC) and its derivatives are widely used in MOFs. Unlike pyridazine diamide, BDC lacks nitrogen atoms but shares dicarboxylate functionality:

Key Findings :

Other Diamide Compounds

Oxalic acid diamide derivatives and thiazolidine-2,4-dicarboxylic acid are functional analogs with distinct bioactivity:

Q & A

Q. What synthetic routes are effective for preparing pyridazine-3,4-dicarboxylic acid diamide?

A common approach involves the amidation of pyridazine-3,4-dicarboxylic acid with ammonia or substituted amines under controlled conditions. For instance, analogous methods for pyridine dicarboxylic acid derivatives (e.g., pyridine-3,4-dicarboxylic acid) use refluxing with amines in polar solvents like DMF or ethanol, catalyzed by coupling agents such as HATU or EDC . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the diamide product. Reaction progress can be monitored using thin-layer chromatography (TLC) and confirmed via -NMR .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves 3D molecular geometry and hydrogen-bonding networks, as demonstrated for pyridine-3,4-dicarboxylic acid coordination polymers .

- FTIR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm, N-H bending at ~1550 cm) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition patterns under inert atmospheres .

- Mass spectrometry (HRMS) : Confirms molecular weight and purity .

Advanced Research Questions

Q. How does this compound perform as a ligand in coordination chemistry?

Pyridazine-based diamides can act as multidentate ligands due to their N and O donor atoms. For example, pyridine-3,4-dicarboxylic acid forms 3D coordination polymers with Zn and Cd, exhibiting helical chains and photoluminescent properties . Advanced studies should compare the diamide’s chelation efficiency with pyridazine-3,6-dione derivatives, which bind enzymes via covalent interactions . Stability constants (log K) and DFT calculations can further elucidate metal-ligand interactions.

Q. What experimental strategies resolve contradictions in reported stability data for pyridazine derivatives under alkaline conditions?

Contradictions may arise from varying reaction conditions (e.g., temperature, solvent). A systematic approach includes:

- pH-dependent stability assays : Monitor degradation via HPLC at pH 7–12, as applied to arylene-linked dicarboxylic acids .

- Isotopic labeling : Use - or -labeled analogs to track decomposition pathways via NMR .

- Computational modeling : Predict hydrolytic susceptibility using software like Gaussian to model transition states .

Q. How can researchers evaluate the biological interactions of this compound?

- Enzyme inhibition assays : Test binding to cyclooxygenase (COX) or histone demethylases using fluorescence polarization or surface plasmon resonance (SPR), as done for pyridazine-3,6-dione derivatives .

- Cellular uptake studies : Use fluorescently tagged diamides and confocal microscopy to track intracellular localization .

- Mutagenesis studies : Identify critical binding residues by comparing interactions with wild-type vs. mutant enzymes .

Q. What methodologies optimize the diamide’s role in nanoparticle synthesis?

Pyridine dicarboxylic acids (e.g., pyridine-2,4-dicarboxylic acid) template Ni nanoparticles via carboxylate-metal coordination . For pyridazine diamides:

- Solvothermal synthesis : Combine the diamide with metal salts (e.g., NiCl) in ethylene glycol at 180°C.

- Size control : Adjust reaction time and ligand/metal ratios, characterized via TEM and dynamic light scattering (DLS) .

- Catalytic activity testing : Use cyclic voltammetry to assess nanoparticle performance in redox reactions .

Q. How do structural isomerism and substituent effects influence the diamide’s reactivity?

Comparative studies with pyridine-2,4-dicarboxylic acid diamide (Lutidinic acid) reveal:

- Steric effects : Bulky substituents reduce metal-chelation efficiency but enhance selectivity for hydrophobic binding pockets .

- Electronic effects : Electron-withdrawing groups (e.g., -NO) increase acidity of carboxyl/amide groups, altering redox behavior .

- Isotere replacement : Replace pyridazine with pyridine cores to study changes in π-π stacking interactions .

Methodological Notes

- Data contradiction resolution : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography + DFT for structural confirmation) .

- Scale-up protocols : Adapt continuous flow reactors for large-scale synthesis, ensuring consistent purity via inline HPLC monitoring .

- Ethical considerations : Adhere to safety guidelines for handling reactive intermediates (e.g., hydrazine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.